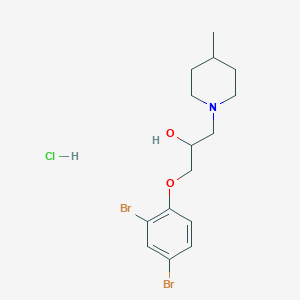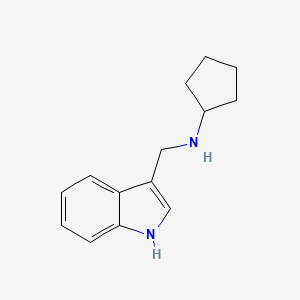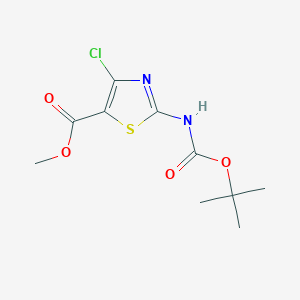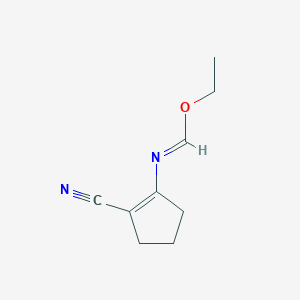
1-(2,4-Dibromophenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,4-Dibromophenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride is a useful research compound. Its molecular formula is C15H22Br2ClNO2 and its molecular weight is 443.6. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Radiochemical Applications
Research on similar compounds, such as the synthesis of isotopomers for radiochemical studies, suggests potential applications in developing radiolabeled compounds for medical imaging or drug discovery. For example, the synthesis of isotopomers based on chiral glycerol derivatives indicates methodologies for creating radiolabeled versions of complex molecules, potentially including 1-(2,4-Dibromophenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride for biological or pharmacological studies (Czeskis, 1998).
Neurological Research Applications
Compounds structurally similar to this compound have been studied for their neurological effects, such as NMDA receptor antagonism. This suggests potential research applications in exploring neuroprotective or neuromodulatory effects. For example, studies on chromanol compounds and their effects on NMDA receptors offer insights into how related compounds might be used to explore functions of NR2B-containing NMDA receptors (Butler et al., 1998).
Antimicrobial and Antioxidant Research
The evaluation of (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones for antimicrobial and antioxidant activities points towards applications in developing new antimicrobial agents or studying the antioxidant properties of related compounds. This line of research could be relevant for assessing the biological activities of this compound or derivatives thereof (Čižmáriková et al., 2020).
Chemical and Physical Property Research
Studies on the thermo-solvatochromism of zwitterionic probes in aqueous alcohols might inform research into the physical and chemical properties of similar compounds. Understanding how these compounds interact with different solvents under varying temperature conditions can provide insights into their stability, solubility, and potential applications in chemical sensing or solvent systems (Tada et al., 2003).
Synthesis and Characterization of Novel Compounds
Research into the synthesis and characterization of novel compounds, such as tetra-substituted metal-free and metallophthalocyanines, showcases methodologies that could be applied to the synthesis and study of this compound. These methods could be relevant for investigating the compound's potential in catalysis, photodynamic therapy, or as a component in electronic devices (Acar et al., 2012).
Eigenschaften
IUPAC Name |
1-(2,4-dibromophenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21Br2NO2.ClH/c1-11-4-6-18(7-5-11)9-13(19)10-20-15-3-2-12(16)8-14(15)17;/h2-3,8,11,13,19H,4-7,9-10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLYNFYAKKYRQDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC(COC2=C(C=C(C=C2)Br)Br)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22Br2ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-chloro-2-[(4-nitrophenyl)methanehydrazonoyl]-5-(trifluoromethyl)pyridine](/img/structure/B2591059.png)
![N-[(5-bromo-1H-indol-1-yl)acetyl]glycine](/img/structure/B2591060.png)

![3-(4-Fluoro-3-methoxyphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2591062.png)
![N-(2,5-Dimethoxyphenyl)-2-{[6-(pyridin-2-YL)pyridazin-3-YL]sulfanyl}acetamide](/img/structure/B2591064.png)
![(E)-1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(2-chlorophenyl)prop-2-en-1-one](/img/structure/B2591067.png)




![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B2591077.png)
![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3,5-dimethylisoxazole-4-carboxamide](/img/structure/B2591078.png)


